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molecular formula C11H8ClN5 B1426186 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1207827-22-2

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1426186
M. Wt: 245.67 g/mol
InChI Key: PPIUINKGHRTHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143263B2

Procedure details

Phosphoryl trichloride (7.59 mL, 79.2 mmol) was added to 1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one (Intermediate M2) (900 mg, 3.96 mmol) and the resulting suspension was stirred at 100° C. for 24 hours during which a solution formed. This was evaporated, triturated with ether (3×10 mL) and dried in vacuo. The resulting solid was suspended in DCM (50 mL) and stirred with 10 g of polymer supported carbonate for 2 hours. The mixture was filtered and evaporated to afford 4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[5,4-d]pyrimidine (700 mg, 72%). 1H NMR (400 MHz, DMSO-d6) δ 2.25 (3H, s), 7.62 (1H, d), 8.64 (1H, d), 8.74 (1H, s), 8.83 (1H, s), 8.94 (1H, s); m/z (ESI+) (M+H)+=246; HPLC tR=1.22 min.
Quantity
7.59 mL
Type
reactant
Reaction Step One
Name
1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one
Quantity
900 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[N:13]1[C:21]2[NH:20][CH:19]=[N:18][C:17](=O)[C:16]=2[CH:15]=[N:14]1>>[Cl:3][C:17]1[N:18]=[CH:19][N:20]=[C:21]2[N:13]([C:12]3[CH:11]=[CH:10][N:9]=[CH:8][C:7]=3[CH3:6])[N:14]=[CH:15][C:16]=12

Inputs

Step One
Name
Quantity
7.59 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one
Quantity
900 mg
Type
reactant
Smiles
CC=1C=NC=CC1N1N=CC=2C(N=CNC21)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 100° C. for 24 hours during which a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
This was evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
STIRRING
Type
STIRRING
Details
stirred with 10 g of polymer
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=NC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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